

# An In-depth Technical Guide to Beta-Phenylmethamphetamine: Chemical Structure and Properties

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## Compound of Interest

Compound Name: *Beta-Phenylmethamphetamine*

Cat. No.: *B12804741*

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Disclaimer: **Beta-Phenylmethamphetamine** is a controlled substance in many jurisdictions. This document is intended for informational and research purposes only. The synthesis, possession, and use of this compound may be illegal and are not endorsed.

## Introduction

**Beta-Phenylmethamphetamine** (N, $\alpha$ -dimethyl- $\beta$ -phenyl-phenethylamine) is a potent and long-lasting synthetic stimulant of the phenethylamine chemical class.<sup>[1][2]</sup> Structurally, it is an analog of methamphetamine with a phenyl group substituted at the beta position of the propane backbone. This substitution significantly influences its pharmacological profile, distinguishing it from methamphetamine and other related phenethylamines. This technical guide provides a comprehensive overview of the chemical structure, properties, and available pharmacological information for **beta-phenylmethamphetamine**, tailored for a scientific audience.

## Chemical Structure and Properties

The chemical identity and fundamental properties of **beta-phenylmethamphetamine** are summarized below.

## Chemical Structure

The structure of **beta-phenylmethamphetamine** features a central propane chain with a methylamino group at the second carbon (the alpha position) and two phenyl substituents at the first carbon (the beta position).

Caption: 2D representation of the **beta-phenylmethamphetamine** molecule.

## Chemical and Physical Properties

A summary of the key chemical and physical properties of **beta-phenylmethamphetamine** is provided in Table 1.

Property	Value	Reference(s)
IUPAC Name	1,1-diphenyl-2-methylaminopropane	<a href="#">[1]</a>
Other Names	N, $\alpha$ -dimethyl- $\beta$ -phenylphenethylamine	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>16</sub> H <sub>19</sub> N	<a href="#">[1]</a>
Molecular Weight	225.335 g/mol	<a href="#">[1]</a>
CAS Number	768295-94-9 (freebase), 3139-56-8 (HCl)	<a href="#">[1]</a>
PubChem CID	201042	<a href="#">[1]</a>
SMILES	c2ccccc2C(C(C)NC)c1ccccc1	<a href="#">[1]</a>
InChI	InChI=1S/C16H19N/c1-13(17-2)16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16-17H,1-2H3	<a href="#">[1]</a>

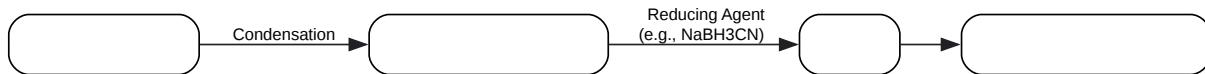
## Synthesis

Detailed experimental protocols for the synthesis of **beta-phenylmethamphetamine** are not readily available in the peer-reviewed literature. However, based on established organic

chemistry principles and information from related compounds, two primary synthetic routes can be proposed.

## Reductive Amination of 1,1-Diphenylacetone

A plausible and direct method for the synthesis of **beta-phenylmethamphetamine** is the reductive amination of 1,1-diphenylacetone with methylamine.<sup>[1][2]</sup> This one-pot reaction typically involves the formation of an intermediate imine, which is then reduced to the final amine product.



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Caption: Proposed synthesis of **beta-phenylmethamphetamine** via reductive amination.

## Synthesis from Benzhydrylnitrile

An alternative synthetic pathway starts from benzhydrylnitrile (diphenylacetonitrile), which is a known precursor in the synthesis of methadone.<sup>[2]</sup> This route involves a Grignard reaction followed by reductive amination.

- Grignard Reaction: Benzhydrylnitrile reacts with a methyl magnesium halide (e.g.,  $\text{MeMgBr}$ ) to form an intermediate imine.
- Reduction: The resulting imine is then reduced, for example with sodium borohydride ( $\text{NaBH}_4$ ), to yield **beta-phenylmethamphetamine**.<sup>[2]</sup>

Note: The specific reaction conditions, solvents, temperatures, and purification methods for these syntheses would require experimental optimization.

## Pharmacological Properties

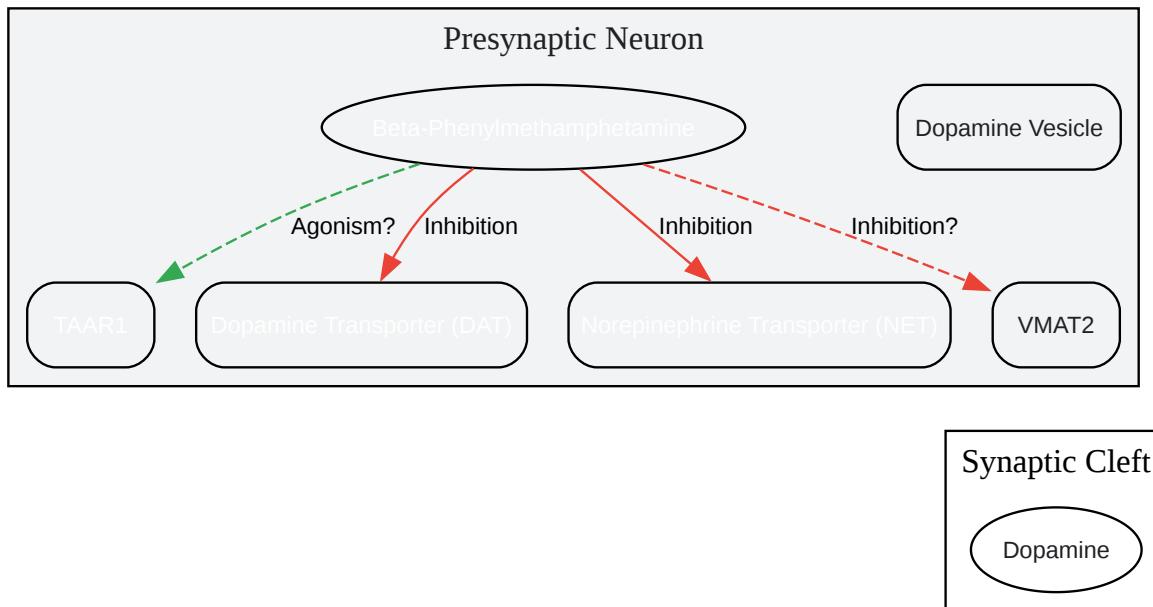
The pharmacological profile of **beta-phenylmethamphetamine** is primarily that of a central nervous system stimulant. However, it also exhibits other notable activities. Due to the scarcity

of modern research, much of the understanding of its mechanism of action is inferred from its chemical structure and older studies.

## Mechanism of Action

The bulky phenyl group at the beta position is thought to sterically hinder the molecule's ability to act as a substrate for monoamine transporters, which is the primary mechanism of releasing agents like methamphetamine. Therefore, it is hypothesized that **beta-phenylmethamphetamine** primarily acts as a reuptake inhibitor of dopamine (DA) and norepinephrine (NE).

The parent compound, beta-phenylethylamine (PEA), is known to interact with the trace amine-associated receptor 1 (TAAR1) and inhibit the vesicular monoamine transporter 2 (VMAT2).<sup>[3]</sup> It is plausible that **beta-phenylmethamphetamine** shares some of these activities, which would contribute to its overall stimulant effects by increasing synaptic concentrations of monoamines.



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Caption: Hypothesized mechanism of action of **beta-phenylmethamphetamine**.

## Pharmacological Effects

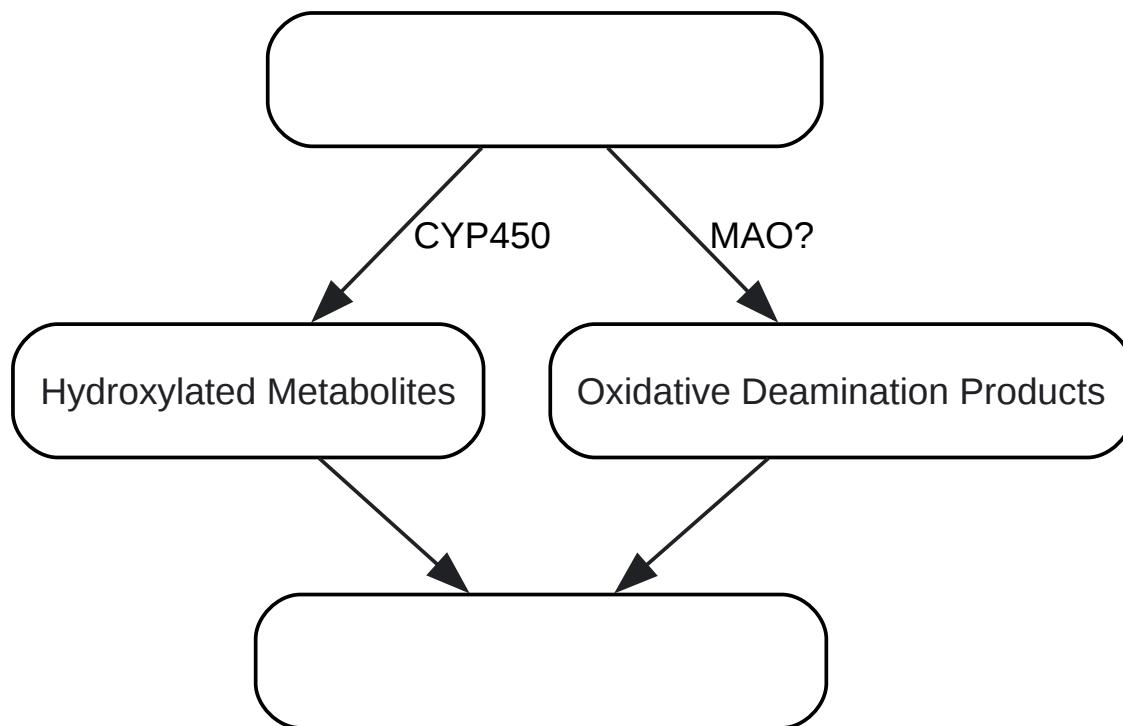
- Stimulant Effects: **Beta-phenylmethamphetamine** is a potent locomotor stimulant, though reported to be less potent than methamphetamine.<sup>[2]</sup> Its stimulant effects are described as long-lasting.<sup>[1][2]</sup>
- Analgesic Effects: Studies have indicated that **beta-phenylmethamphetamine** possesses analgesic (pain-reducing) properties.<sup>[2]</sup> This effect is likely mediated by the increase in synaptic norepinephrine rather than through action on opioid receptors.<sup>[2]</sup>

- Spasmolytic Effects: Some water-soluble derivatives of diphenylaminopropane, the chemical family of **beta-phenylmethamphetamine**, have been shown to have spasmolytic activity, surpassing that of papaverine in some instances.[2]

Quantitative Pharmacological Data: To date, specific binding affinities (Ki values) or functional potencies (IC<sub>50</sub> or EC<sub>50</sub> values) for **beta-phenylmethamphetamine** at monoamine transporters or receptors are not available in publicly accessible literature. This represents a significant gap in the understanding of its pharmacological profile.

## Metabolism

The metabolic fate of **beta-phenylmethamphetamine** has not been formally studied. However, it is unlikely to be metabolized to methamphetamine due to the stability of the carbon-phenyl bond. The metabolism of the parent compound, phenethylamine, involves monoamine oxidases (MAO-A and MAO-B) and other enzymes, leading to the formation of phenylacetic acid.[3] It is plausible that **beta-phenylmethamphetamine** undergoes similar oxidative deamination, as well as hydroxylation of the phenyl rings.

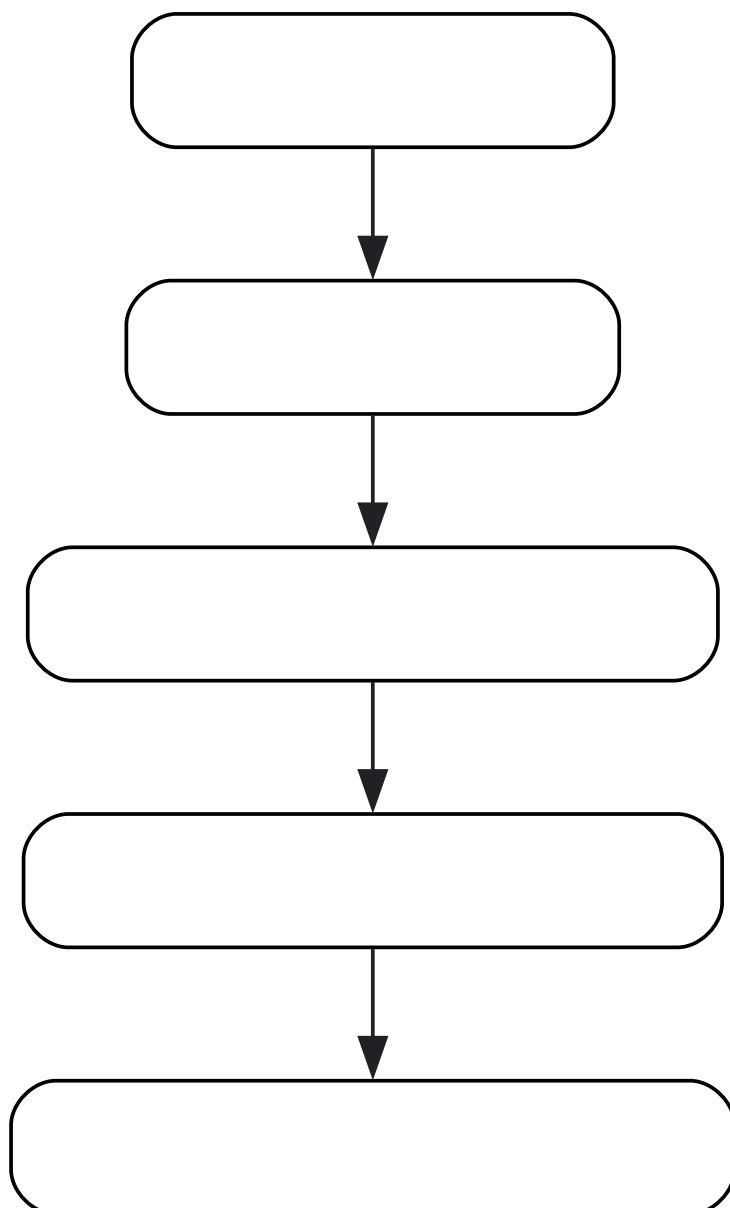


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Caption: A plausible, though unconfirmed, metabolic pathway for **beta-phenylmethamphetamine**.

## Experimental Protocols

Detailed experimental protocols for the synthesis and pharmacological evaluation of **beta-phenylmethamphetamine** are not available in the current body of literature. For researchers interested in studying this or similar compounds, a general experimental workflow is proposed below.



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Caption: General experimental workflow for the characterization of a novel psychoactive compound.

## Conclusion

**Beta-Phenylmethamphetamine** is a potent, long-acting stimulant with a pharmacological profile that likely differs significantly from that of methamphetamine due to its beta-phenyl substitution. While its chemical properties are well-defined, a comprehensive understanding of its pharmacology is hampered by a lack of modern, quantitative data. Further research is required to elucidate its precise mechanism of action, binding affinities, metabolic fate, and pharmacokinetic profile. Such studies would be invaluable for a complete toxicological and pharmacological assessment of this compound.

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## References

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